5-Fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
2,2-Dimethyl-5-fluoro-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C6H7FO4 This compound is a derivative of Meldrum’s acid, which is widely used in organic synthesis due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-5-fluoro-1,3-dioxane-4,6-dione can be synthesized through the fluorination of 2,2-Dimethyl-1,3-dioxane-4,6-dione. The typical synthetic route involves the reaction of 2,2-Dimethyl-1,3-dioxane-4,6-dione with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to yield the desired product.
Industrial Production Methods
Industrial production of 2,2-Dimethyl-5-fluoro-1,3-dioxane-4,6-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The fluorination step is critical and requires careful handling of fluorinating agents to avoid side reactions and ensure safety.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-fluoro-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Condensation reactions: The compound can participate in Knoevenagel condensation reactions with aldehydes or ketones to form β-keto esters or β-keto amides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield malonic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like triethylamine.
Condensation reactions: Aldehydes or ketones in the presence of a base like piperidine or pyridine.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with the nucleophile replacing the fluorine atom.
Condensation reactions: β-keto esters or β-keto amides.
Hydrolysis: Malonic acid derivatives.
Scientific Research Applications
2,2-Dimethyl-5-fluoro-1,3-dioxane-4,6-dione has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of various heterocycles and complex organic molecules.
Medicinal chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material science: Used in the development of new materials with unique properties due to the presence of the fluorine atom.
Biological studies: Studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-fluoro-1,3-dioxane-4,6-dione involves its reactivity towards nucleophiles and electrophiles. The fluorine atom enhances the electrophilicity of the compound, making it more reactive in nucleophilic substitution reactions. The compound can also participate in condensation reactions due to the presence of active methylene groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
2,2-Dimethyl-5-fluoro-1,3-dioxane-4,6-dione can be compared with other similar compounds such as:
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): The parent compound without the fluorine atom, widely used in organic synthesis.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: A methylated derivative with different reactivity and applications.
Dimethyl malonate: A structurally related compound with different acidity and reactivity.
The presence of the fluorine atom in 2,2-Dimethyl-5-fluoro-1,3-dioxane-4,6-dione makes it unique and enhances its reactivity compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
5-fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO4/c1-6(2)10-4(8)3(7)5(9)11-6/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNMSDVPHBAUKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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